Lacto-N-difucohexaitol I

Glycobiology Host-pathogen interaction Blood group antigen

Lacto-N-difucohexaitol I is the sodium borohydride-reduced alditol form of lacto-N-difucohexaose I (LNDFH I; CAS 16789-38-1), a neutral, di-fucosylated hexasaccharide belonging to the lacto-N-tetraose (LNT) series of human milk oligosaccharides (HMOs). Its core structure, Fucα1-2Galβ1-3[Fucα1-4]GlcNAcβ1-3Galβ1-4Glc-ol, incorporates the Lewis b (Leᵇ) blood group tetrasaccharide epitope and terminates in glucitol rather than free reducing glucose, conferring resistance to alkaline degradation and making it a defined substrate for α-L-fucosidase enzymes.

Molecular Formula C38H65NO29
Molecular Weight 999.9 g/mol
Cat. No. B11825951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLacto-N-difucohexaitol I
Molecular FormulaC38H65NO29
Molecular Weight999.9 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C)O)O)O)NC(=O)C)OC5C(C(OC(C5O)OC6C(OC(C(C6O)O)O)CO)CO)O)CO)O)O)O
InChIInChI=1S/C38H65NO29/c1-8-16(45)20(49)25(54)35(58-8)65-29-14(7-43)63-34(67-31-19(48)12(5-41)61-37(27(31)56)64-28-13(6-42)60-33(57)24(53)23(28)52)15(39-10(3)44)30(29)66-38-32(22(51)18(47)11(4-40)62-38)68-36-26(55)21(50)17(46)9(2)59-36/h8-9,11-38,40-43,45-57H,4-7H2,1-3H3,(H,39,44)/t8-,9-,11+,12+,13+,14+,15+,16+,17+,18-,19-,20+,21+,22-,23+,24+,25-,26-,27+,28+,29+,30+,31-,32+,33?,34-,35-,36-,37-,38-/m0/s1
InChIKeyRQNFGIWYOACERD-OCQMRBNYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lacto-N-difucohexaitol I (Reduced LNDFH I) — Structural Identity and Procurement-Relevant Classification


Lacto-N-difucohexaitol I is the sodium borohydride-reduced alditol form of lacto-N-difucohexaose I (LNDFH I; CAS 16789-38-1), a neutral, di-fucosylated hexasaccharide belonging to the lacto-N-tetraose (LNT) series of human milk oligosaccharides (HMOs) [1]. Its core structure, Fucα1-2Galβ1-3[Fucα1-4]GlcNAcβ1-3Galβ1-4Glc-ol, incorporates the Lewis b (Leᵇ) blood group tetrasaccharide epitope and terminates in glucitol rather than free reducing glucose, conferring resistance to alkaline degradation and making it a defined substrate for α-L-fucosidase enzymes [2]. The compound is exclusively produced in the milk of secretor-positive, Lewis-positive mothers and is absent from non-secretor milk, establishing it as a genotype-dependent biomarker and a functionally non-interchangeable glycan for research and formulation applications [3].

Why 2′-FL, LNFP I, or LNT Cannot Substitute for Lacto-N-difucohexaitol I in Research and Formulation


Generic substitution with more abundant HMOs such as 2′-fucosyllactose (2′-FL), lacto-N-fucopentaose I (LNFP I), or the non-fucosylated core lacto-N-tetraose (LNT) fails because none of these compounds carries the Lewis b (Leᵇ) di-fucosylated epitope — the α1,2-fucose on the terminal galactose plus the α1,4-fucose on the subterminal GlcNAc — that defines LNDFH I's molecular recognition properties [1]. This dual fucosylation pattern is the structural prerequisite for binding to the Helicobacter pylori blood group antigen-binding adhesin (BabA) and for recognition by human rotavirus VP8* domains, functions that 2′-FL (single α1,2-fucose on lactose), LNFP I (single α1,2-fucose on LNT), and LNT (no fucose) cannot replicate [2]. Furthermore, the reduced alditol terminus of lacto-N-difucohexaitol I eliminates the anomeric equilibrium present in the reducing form, providing a chemically homogeneous single species essential for quantitative enzymatic assays (e.g., EC 3.2.1.51 α-L-fucosidase) where variable anomer ratios would introduce measurement error [3]. Procurement of the correct compound is therefore dictated by the specific epitope requirement (Leᵇ vs. H-type-1, Leᵃ, or non-fucosylated) and by the assay chemistry (reduced vs. reducing terminus).

Quantitative Differentiation Evidence for Lacto-N-difucohexaitol I Against Its Closest Analogs


Lewis b Blood Group Epitope: Structural Determinant Absent in 2′-FL, LNFP I, and LNT

Lacto-N-difucohexaitol I (LNDFH I) is the only major human milk oligosaccharide that presents the complete Lewis b (Leᵇ) tetrasaccharide epitope — Fucα1-2Galβ1-3[Fucα1-4]GlcNAc — requiring both an α1,2-linked fucose on galactose and an α1,4-linked fucose on N-acetylglucosamine [1]. The closest analogs lack one or both of these fucosyl linkages: 2′-FL (Fucα1-2Galβ1-4Glc) contains only the α1,2-fucose on a lactose core; LNFP I (Fucα1-2Galβ1-3GlcNAcβ1-3Galβ1-4Glc) carries only the α1,2-fucose on the LNT backbone; and LNT (Galβ1-3GlcNAcβ1-3Galβ1-4Glc) is entirely non-fucosylated [1]. The functional consequence is that LNDFH I specifically binds the H. pylori BabA adhesin, a property confirmed by direct bacterial binding assays, whereas 2′-FL and LNT show no detectable BabA interaction [2].

Glycobiology Host-pathogen interaction Blood group antigen

Human Milk Concentration: LNDFH I Is 5.7-Fold More Abundant Than Its Isomer LNDFH II

A systematic review aggregating data from 18 term-milk studies (353 mothers, 556 samples for 2′-FL; 61 mothers, 214 samples for LNDFH I) reports mean neutral HMO concentrations with 95% confidence intervals: LNDFH I at 0.80 g/L (95% CI 0.66–0.94), compared with 2′-FL at 2.74 g/L (2.43–3.04), LNFP I at 1.31 g/L (1.08–1.53), LNT at 0.79 g/L (0.59–0.98), and LNDFH II at 0.14 g/L (0.10–0.18) [1]. In the KOALA cohort (n=121, Le⁺Se⁺ mothers, ~1 month postpartum), LNDFH I concentration was 0.70 g/L (SD 0.27), ranking it as the most abundant single HMO in that phenotype after LNFP I (0.61 g/L) and 2′-FL (0.49 g/L) [2]. Critically, LNDFH I is 5.7-fold more abundant than its structural isomer LNDFH II (0.80 vs. 0.14 g/L), reflecting the distinct biosynthetic regulation of α1,2- versus α1,3/4-fucosylation in the mammary gland [1].

Human milk oligosaccharide quantification Lactation biology Infant nutrition

Structural Isomer Functional Divergence: LNDFH I (Leᵇ) vs. LNDFH II (Leᵃ) — Distinct Lectin and Viral Binding Profiles

LNDFH I (Lewis b, type 1 chain, α1,2 + α1,4 fucosylation) and LNDFH II (Lewis a, type 1 chain, α1,3 + α1,4 fucosylation) are constitutional isomers with divergent biorecognition properties. The YesU lectin from Vulcanisaeta distributa binds LNDFH II with a dissociation constant KD = 0.34 ± 0.01 μM, whereas LNDFH I shows no detectable binding in the same assay [1]. Conversely, LNDFH I is co-crystallized with human rotavirus VP8* domains from P[8] (PDB 7JHZ, resolution 2.68 Å) and P[4] (PDB 7KHU) genotypes, demonstrating a specific histo-blood group antigen recognition mechanism that LNDFH II does not support for these genotypes [2]. The di-fucosylated isomer LNnDFH I (type 2 chain, α1,2 + α1,3 fucosylation) binds YesU with KD = 1.14 ± 0.03 μM, 3.4-fold weaker than LNDFH II [1].

Lectin-glycan interaction Rotavirus receptor Structural biology

Enzymatic Synthesis Complexity: LNDFH I Requires Four Glycosyltransferase Steps with 6% Overall Yield

The enzymatic synthesis of LNDFH I proceeds through four sequential steps, each mediated by a distinct glycosyltransferase or glycosidase: (1) β-1,3-N-acetylglucosaminyltransferase adds GlcNAc to lactose at 44% yield, producing lacto-N-triose II; (2) recombinant β-1,3-galactosidase from Bacillus circulans attaches galactose via transglycosylation at 22% yield, forming LNT; (3) recombinant human FUT1 (α1,2-fucosyltransferase) attaches the first fucose to LNT at 71% yield, yielding LNFP I; and (4) commercial FUT3 (α1,3/4-fucosyltransferase) attaches the second fucose to LNFP I at 85% yield, producing 1.7 mg of purified LNDFH I with an overall yield of 6% [1]. In contrast, the monofucosylated intermediate LNFP I is obtained after only three steps, and the core LNT after two steps — both achieved at substantially higher cumulative yields because fewer enzymatic conversions are required [1].

Enzymatic synthesis Biocatalysis Process chemistry

Infant Growth Parameter Association: LNDFH I Positively Correlated with Head Circumference and Length, in Contrast to 3FL and MFLNH-III

In a Philippine mother-infant dyad study (n=41, exclusively breastfed, first 4 months of lactation), seven HMOs showed statistically significant associations with infant growth parameters at 6 months. Among these, LNDFH I was positively associated with at least one growth parameter — specifically, the area under the concentration-time curve (AUC) for LNDFH I over the first 4 months correlated positively with head circumference and head circumference-for-age z-score at 6 months [1]. In contrast, 3-fucosyllactose (3FL) AUC was inversely associated with length gain and length gain-for-age z-score, and monofucosyllacto-N-hexaose-III (MFLNH-III) AUC was inversely associated with head circumference, weight, and length metrics [1]. Lactodifucotetraose (LDFT), LNnDFH, and 2′-FL also showed positive associations, but the specific parameter pattern for LNDFH I (head circumference and length) distinguishes it from the broader growth associations of LDFT and 2′-FL [1].

Infant growth Human milk oligosaccharide bioactivity Nutritional epidemiology

Procurement-Driven Application Scenarios for Lacto-N-difucohexaitol I Based on Quantitative Differentiation Evidence


Helicobacter pylori BabA Anti-Adhesion Drug Discovery

LNDFH I is the minimal soluble oligosaccharide containing the complete Lewis b epitope recognized by the H. pylori BabA adhesin. As confirmed by direct bacterial binding assays and the established structural requirement for dual α1,2/α1,4 fucosylation, neither 2′-FL, LNFP I, nor LNT can serve as functional surrogates in competitive adhesion inhibition screens [1]. Researchers developing BabA antagonists should procure LNDFH I (or its reduced alditol form for enhanced chemical stability) as the reference ligand for surface plasmon resonance (SPR) competition assays and for co-crystallization with recombinant BabA. The reduced form, lacto-N-difucohexaitol I, is preferred for prolonged incubation experiments due to its resistance to alkaline peeling and reducing-end degradation [2].

Rotavirus P[8]/P[4] Genotype VP8* Glycan Receptor Structural Biology

Co-crystal structures of LNDFH I bound to human rotavirus P[8] VP8* (PDB 7JHZ, 2.68 Å) and P[4] VP8* (PDB 7KHU) establish this glycan as a defined histo-blood group antigen ligand for the dominant P[II] genogroup rotaviruses that cause the majority of severe pediatric gastroenteritis worldwide [3]. LNDFH II and LNnDFH I do not support the same VP8* binding mode for these genotypes. Structural biologists and antiviral researchers should procure LNDFH I (CAS 16789-38-1, or its alditol form) for VP8* binding studies, competitive displacement assays with candidate entry inhibitors, and as a positive control in glycan microarray screens. The reduced alditol form eliminates anomeric heterogeneity in NMR-based binding studies [2].

Infant Formula HMO Profile Design for Secretor-Positive Milk Biomimicry

In secretor-positive, Lewis-positive mothers (Le⁺Se⁺), LNDFH I is present at a mean concentration of 0.70–0.80 g/L, constituting one of the five dominant HMOs alongside 2′-FL (~2.74 g/L), LNFP I (~1.31 g/L), LNT (~0.79 g/L), and LNnT (~0.74 g/L) [4]. The 5.7-fold concentration ratio between LNDFH I (0.80 g/L) and its isomer LNDFH II (0.14 g/L) reflects natural mammary gland biosynthetic regulation and must be replicated in any formula claiming to approximate the HMO composition of secretor milk. Infant formula developers should incorporate LNDFH I at approximately 0.7–0.8 g/L, using analytically validated reference standards, rather than attempting to substitute this component with LNDFH II or additional 2′-FL, which would distort the physiological HMO profile [4].

α-L-Fucosidase Substrate for Enzyme Characterization and Inhibitor Screening

Lacto-N-difucohexaitol I (the NaBH4-reduced form) is a registered substrate for α-L-fucosidase (EC 3.2.1.51) in the BRENDA enzyme database, where it is specifically hydrolyzed to yield α-L-fucose and the monofucosylated product Galβ1-3[Fucα1-4]GlcNAcβ1-3Galβ1-4Glc-ol [2]. The reduced glucitol terminus prevents both alkaline peeling and anomerization, providing a chemically homogeneous substrate essential for reproducible kinetic measurements (Km, Vmax, kcat). Enzyme biochemists characterizing novel fucosidases from gut microbiota (e.g., Bifidobacterium longum subsp. infantis, Pomacea canaliculata) or screening fucosidase inhibitors should use the reduced alditol form to eliminate the confounding variable of mutarotation that plagues the reducing form. This specific application is uniquely served by the reduced compound and cannot be addressed using non-reduced LNDFH I.

Quote Request

Request a Quote for Lacto-N-difucohexaitol I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.